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This technical guide provides an in-depth exploration of leucrose, a sucrose isomer with

significant potential in the food and pharmaceutical industries. We will delve into its microbial

origin, the enzymatic processes governing its synthesis, and its metabolic fate. This document

is intended for researchers, scientists, and professionals in drug development seeking a

comprehensive understanding of leucrose, supported by quantitative data, detailed

experimental methodologies, and visual representations of its biochemical pathways and

production workflows.

Discovery and Origin of Leucrose
Leucrose (5-O-α-D-glucopyranosyl-D-fructopyranose) was first identified in 1952 by F.H.

Stodola and his colleagues.[1] Its discovery was a serendipitous outcome of research into the

enzymatic synthesis of dextran from sucrose using the bacterium Leuconostoc mesenteroides.

[1][2][3] Under specific reaction conditions, a small fraction of the sucrose, approximately 3%,

was converted into a novel, non-reducing disaccharide composed of glucose and fructose.[1]

Stodola aptly named this new sugar "leucrose" to honor its microbial origin from Leuconostoc.

The precise chemical structure of leucrose, featuring an α(1→5) glycosidic bond between the

glucose and fructose moieties, was elucidated in 1956.

While initially discovered as a byproduct of microbial fermentation, leucrose has since been

identified in natural sources such as honey and the pollen of Typha latifolia. The industrial

potential of leucrose was recognized later, leading to the development of targeted enzymatic

production methods. In 1986, a patent was filed by Pfeifer & Langen describing a process for
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the production of leucrose from sucrose and fructose using the enzyme dextransucrase.

Today, leucrose is commercially produced and investigated for its properties as a non-

cariogenic and fully metabolizable sugar substitute.

Physicochemical and Biochemical Properties
Leucrose is a structural isomer of sucrose, sharing the same chemical formula (C₁₂H₂₂O₁₁) but

differing in the linkage between the glucose and fructose units. This structural variance imparts

distinct physical and biochemical characteristics to leucrose compared to sucrose.

Property Value Reference

Chemical Formula C₁₂H₂₂O₁₁

Molecular Weight 342.30 g/mol

IUPAC Name
5-O-α-D-glucopyranosyl-D-

fructose

CAS Number 7158-70-5

Glycosidic Bond α(1→5)

Appearance White solid

Melting Point 161-163 °C

Solubility Soluble in water

Sweetness
Approximately half that of

sucrose

Cariogenicity Non-cariogenic

Metabolism
Hydrolyzed by α-glucosidase

in the small intestine

Enzymatic Synthesis of Leucrose
The primary method for producing leucrose is through the enzymatic action of dextransucrase

(E.C. 2.4.1.5), a type of glucosyltransferase. This enzyme catalyzes the transfer of a glucosyl

unit from a sucrose donor to a fructose acceptor molecule.
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Reaction Mechanism
The synthesis of leucrose is a transglucosylation reaction. Dextransucrase first cleaves the

glycosidic bond in sucrose, forming a glucosyl-enzyme intermediate and releasing fructose. In

the presence of a high concentration of fructose, the enzyme then transfers the glucosyl unit to

the C5 hydroxyl group of a fructose molecule, forming the α(1→5) linkage characteristic of

leucrose. This reaction competes with the primary reaction of dextransucrase, which is the

polymerization of glucosyl units to form dextran.
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(Glucose-Fructose) Dextransucrase Glucosyl-Enzyme

Intermediate
Glucosyl Transfer Fructose

(from Sucrose)

Leucrose
(Glucose-α(1→5)-Fructose)
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Polymerization (Primary Reaction)

Fructose
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Enzymatic synthesis of leucrose by dextransucrase.

Optimization of Leucrose Production
The yield of leucrose is highly dependent on the reaction conditions. Key parameters that can

be optimized include the source of dextransucrase, substrate concentrations, temperature, and

pH.
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Parameter Optimal Condition Effect on Leucrose Yield

Enzyme Source

Streptococcus mutans

dextransucrase (SmDS) often

shows higher leucrose yield

compared to Leuconostoc

mesenteroides

dextransucrase.

Different enzymes have

varying affinities for fructose as

an acceptor molecule.

Substrate Ratio

High fructose to sucrose ratio.

For example, 0.5 M sucrose +

1.0 M fructose.

A high concentration of the

fructose acceptor favors the

synthesis of leucrose over

dextran polymerization.

Temperature 30 °C

Balances enzyme activity and

stability for optimal yield over

time.

pH 6.5 - 7.2

Maintains the optimal

conformation and catalytic

activity of the dextransucrase.

Reaction Time Up to 120 hours

Allows for the accumulation of

leucrose, although the reaction

rate may decrease over time.

With optimized conditions, leucrose yields can be significantly increased. For instance, using

recombinant dextransucrase from Streptococcus mutans with a substrate mixture of 0.5 M

sucrose and 1.0 M fructose at 30 °C for 120 hours, a leucrose yield of approximately 24.5%

has been reported.

Experimental Protocols
Production and Purification of Dextransucrase
A detailed protocol for the production and purification of dextransucrase is crucial for obtaining

a high-purity enzyme for leucrose synthesis. The following is a generalized protocol based on

common laboratory practices.
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Bacterial Culture: Inoculate a suitable bacterial strain (e.g., Leuconostoc mesenteroides or a

recombinant E. coli expressing dextransucrase) into a production medium. A typical medium

contains sucrose as an inducer, yeast extract, peptone, and essential minerals. The culture

is incubated at an optimal temperature (e.g., 25 °C) and pH (e.g., 6.5-7.2) for a specified

period (e.g., 16-24 hours).

Enzyme Harvesting: After incubation, centrifuge the culture to separate the bacterial cells

from the supernatant, which contains the extracellular dextransucrase.

Enzyme Purification: The crude enzyme in the supernatant can be purified using various

chromatographic techniques. A common method involves precipitation with ammonium

sulfate followed by gel filtration chromatography (e.g., using Sephadex G-100). The purity of

the enzyme can be assessed by SDS-PAGE.

Enzymatic Synthesis and Purification of Leucrose
Reaction Setup: Prepare a reaction mixture containing sucrose and fructose at the desired

concentrations in a suitable buffer (e.g., sodium acetate buffer, pH 5.5-6.5).

Enzymatic Reaction: Add the purified dextransucrase to the reaction mixture and incubate at

the optimal temperature (e.g., 30 °C) with gentle agitation for the desired duration (e.g., 24-

120 hours).

Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., boiling

for 10 minutes).

Product Analysis and Purification: The composition of the reaction mixture can be analyzed

by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Leucrose can be purified from the reaction mixture, which may contain residual substrates,

fructose, and dextran, using chromatographic methods such as gel filtration or ion-exchange

chromatography.
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Experimental workflow for leucrose production.
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Metabolism and Biological Effects of Leucrose
Digestion and Absorption
In the human digestive system, leucrose is hydrolyzed into its constituent monosaccharides,

glucose and fructose, by the action of α-glucosidase enzymes located in the brush border of

the small intestine. The rate of this hydrolysis is slower than that of sucrose. The released

glucose and fructose are then absorbed into the bloodstream.

Effects on Adipogenesis
Recent studies have indicated that leucrose may have beneficial effects on lipid metabolism.

In vitro studies using 3T3-L1 preadipocyte cells have shown that leucrose can inhibit

adipogenesis (the formation of fat cells). This effect is mediated by the downregulation of key

adipogenic transcription factors and enzymes.

Signaling Pathway: Leucrose has been shown to suppress the PI3K/Akt/mTOR signaling

pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism. By

inhibiting the phosphorylation of key components of this pathway, leucrose leads to the

reduced expression of downstream targets involved in adipogenesis.

Specifically, leucrose treatment has been observed to decrease the mRNA levels of:

CCAAT/enhancer-binding protein α (C/EBPα) and Peroxisome proliferator-activated

receptor-γ (PPARγ): Master regulators of adipocyte differentiation.

Fatty acid synthase (FAS) and Sterol regulatory element-binding protein-1C (SREBP-1C):

Key enzymes and transcription factors in lipogenesis (fat synthesis).
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Leucrose's inhibitory effect on the PI3K/Akt/mTOR pathway in adipogenesis.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1674814?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674814?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Leucrose, a disaccharide born from microbial synthesis, presents a compelling profile for

applications in food science and potentially as a therapeutic agent. Its unique α(1→5)

glycosidic bond confers properties such as reduced sweetness, non-cariogenicity, and a slower

rate of digestion compared to sucrose. The enzymatic synthesis of leucrose using

dextransucrase is a well-established process that can be optimized for high yields.

Furthermore, emerging research on its ability to modulate key signaling pathways involved in

metabolism, such as the PI3K/Akt/mTOR pathway and its subsequent inhibition of

adipogenesis, opens up new avenues for its use in functional foods and nutraceuticals. This

technical guide provides a foundational understanding of leucrose, from its historical discovery

to its modern-day biochemical significance, offering valuable insights for researchers and

developers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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